8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a chemical compound with significant interest in medicinal chemistry, particularly for its potential anticancer properties. The compound has the molecular formula and a molecular weight of approximately 257.29 g/mol. It is classified as a pyrroloquinoline derivative, which are known for their diverse biological activities.
This compound is sourced from various chemical suppliers, including Matrix Scientific and VWR, where it is available for laboratory use. The classification of 8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione falls under organic compounds with a focus on heterocyclic structures. Its structure features a pyrroloquinoline core that contributes to its biological activity.
The synthesis of 8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the provided sources, similar compounds in the literature suggest the following general approach:
The exact conditions (temperature, solvents, catalysts) would vary based on the specific reagents used.
The molecular structure of 8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can be visualized using molecular modeling software or through structural databases such as PubChem. Key structural features include:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅NO₃ |
Molecular Weight | 257.29 g/mol |
CAS Number | 443321-63-9 |
8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione may participate in various chemical reactions typical for quinoline derivatives:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanisms through which 8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exerts its biological effects are not fully elucidated but likely involve:
Research into these mechanisms continues to evolve as new studies are published.
Key physical and chemical properties of 8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione include:
These properties are crucial for determining the handling and application of the compound in laboratory settings.
8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has potential applications in:
Continued research into this compound may yield significant advancements in therapeutic applications and drug development strategies.
The pyrrolo[3,2,1-ij]quinoline core provides a three-dimensional architecture that mimics privileged structures in medicinal chemistry. Its planar aromatic regions enable intercalation into protein binding sites, while the bridgehead nitrogen (N3) and adjacent carbonyl groups serve as hydrogen bond acceptors, critical for anchoring to biological targets. This scaffold’s versatility is evidenced by its presence in compounds exhibiting anticoagulant, anticancer, and kinase inhibitory activities [5] . For instance, the 1,2-dione moiety enables selective transformations (e.g., aldol additions, cyclocondensations) to generate structurally diverse analogs, as demonstrated in the synthesis of spiroheterocyclic derivatives and 1-hydroxy analogs [5].
Table 1: Biological Activities of Pyrrolo[3,2,1-ij]quinoline Derivatives
Core Modification | Biological Activity | Key Targets | Reference |
---|---|---|---|
1,2-Dione unsubstituted | Kinase inhibition | NPM1-ALK, JAK2, JAK3 | [5] |
Hybrid rhodanine derivatives | Anticoagulant | Factor Xa, Factor XIa | |
8-Acyloxy functionalization | Anticancer (tubulin inhibition) | EGFR, RAF kinases | |
Spiroheterocyclic analogs | Multikinase inhibition | cRAF[Y340D][Y341D], ALK | [9] |
Molecular hybridization strategies leverage this scaffold’s adaptability, as seen in conjugates with rhodanine or imidazolidinone fragments to yield dual inhibitors of coagulation Factors Xa and XIa. Docking studies confirm that these hybrid molecules occupy the S1/S4 pockets of Factor Xa through hydrophobic interactions mediated by the gem-dimethyl groups (positions 4,4) and hydrogen bonding with the dione carbonyls . The scaffold’s topological complementarity to kinase ATP-binding sites further enables disruption of oncogenic signaling pathways, particularly in anaplastic lymphoma kinase (ALK)-driven malignancies [5] [9].
The strategic placement of methoxy and trimethyl groups on the pyrrolo[3,2,1-ij]quinoline scaffold profoundly influences electronic distribution, lipophilicity, and steric bulk, thereby modulating target engagement. The 8-methoxy group enhances electron density in the quinoline ring, improving π-stacking interactions with tyrosine residues in kinase domains (e.g., EGFR). Concurrently, it reduces metabolic deactivation at the C8 position, extending plasma half-life [10]. This is corroborated by comparative docking analyses showing a 30% increase in SOL scores (binding energy) for 8-methoxy derivatives versus unsubstituted analogs when bound to Factor Xa .
The 4,4,6-trimethyl configuration contributes to bioactivity through three mechanisms:
Table 2: Impact of Substituents on Physicochemical and Binding Properties
Substituent Position | Electronic Effect (Hammett σ) | logP Change | SOL Docking Score (Factor Xa, kcal/mol) |
---|---|---|---|
8-H | Reference (σ = 0) | +0.0 | -4.54 |
8-OCH₃ | σₚ = -0.27 (EDG) | +0.3 | -5.69 |
4,4,6-(CH₃)₃ | Steric only | +0.8 | -5.28 |
8-OCH₃ + 4,4,6-(CH₃)₃ | Combined EDG + hydrophobic | +1.1 | -6.01 |
EDG = Electron-Donating Group
Bioisosteric replacement studies confirm the methoxy group’s critical role: 8-hydroxy analogs exhibit 5-fold reduced anticoagulant activity due to increased polarity and hydrogen bond donation, while 8-ethoxy derivatives display comparable efficacy but reduced metabolic clearance [1] . The trimethyl motif’s optimization is evidenced by 6-phenyl analogs (e.g., 6-methyl-6-phenyl derivatives) showing enhanced kinase inhibition (IC₅₀ = 0.25 μM against NPM1-ALK) due to extended hydrophobic contact surfaces [9].
The rational design of quinoline-pyrrole hybrids originated from fragment-based drug discovery in the early 2000s, combining privileged substructures to overcome limitations of monotarget agents. Initial efforts focused on linear conjugates, such as linking pyrrolidin-2-one to tetrahydroquinoline via alkyl spacers, yielding weak Factor Xa inhibitors (IC₅₀ >10 μM) . A paradigm shift emerged with the development of annelated systems, particularly pyrrolo[3,2,1-ij]quinoline-1,2-diones, synthesized via intramolecular Friedel-Crafts alkylation or Stolle reactions [5] .
Key milestones include:
Table 3: Evolution of Pyrrolo[3,2,1-ij]quinoline Hybrid Therapeutics
Phase | Structural Features | Synthetic Method | Primary Bioactivity |
---|---|---|---|
First-Generation | Unsubstituted 1,2-dione core | Friedel-Crafts alkylation | Microtubule disruption (anticancer) |
Second-Generation | 6-Aryl/alkyl substituents | Stolle reaction | Kinase inhibition (JAK3 IC₅₀ = 0.36 μM) |
Third-Generation | 8-Methoxy + rhodanine/imidazolidinone hybrids | Knoevenagel condensation | Dual Factor Xa/XIa inhibition |
Modern approaches leverage computational design, as illustrated by virtual screening of 543 hybrid molecules to identify 8-methoxy-4,4,6-trimethyl-rhodanine conjugates with optimized binding to Factor XIa’s S4 pocket . Concurrently, chimeric molecules integrating dithioloquinolinethiones demonstrate pleiotropic effects, including JAK3 inhibition (IC₅₀ = 0.36–0.46 μM), highlighting the scaffold’s versatility beyond anticoagulant applications [9]. The historical trajectory underscores a transition from serendipitous discovery to target-driven hybridization, positioning 8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione as a multifaceted pharmacophore for multifactorial diseases.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1